molecular formula C17H19ClN4O2 B2519764 N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226455-01-1

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2519764
CAS No.: 1226455-01-1
M. Wt: 346.82
InChI Key: MOGZTUMPHWOXAV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a small-molecule acetamide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom of the acetamide backbone. The pyrimidine ring at the core of the structure is substituted with a methyl group at position 6 and a pyrrolidine ring at position 2, linked via an ether oxygen.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-16(21-17(19-12)22-8-4-5-9-22)24-11-15(23)20-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGZTUMPHWOXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylamine: This is achieved through the chlorination of aniline.

    Formation of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenylamine with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine in the presence of a suitable catalyst to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetic acid, while reduction may yield N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethylamine.

Scientific Research Applications

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents, heterocyclic systems, or biological targets. Key structural variations and their implications are summarized in Table 1.

Substituent Variations on the Aromatic Ring

  • Chlorophenyl Positional Isomers: N-(4-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide () differs in the chlorine substituent’s position (4- vs. 2-chlorophenyl). Molecular weight is 360.83 g/mol, slightly lower than the target compound’s inferred weight (~374–375 g/mol) . N-(3-chloro-2-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide () introduces a methyl group adjacent to chlorine, increasing steric bulk and hydrophobicity (MW: 374.87 g/mol) .
  • Fluorophenyl Analogues :

    • N-(2-fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide () replaces chlorine with fluorine and pyrrolidine with 4-methylpiperidine. Fluorine’s higher electronegativity may enhance hydrogen bonding, while the larger piperidine ring could alter conformational flexibility .

Heterocyclic Modifications

  • Pyrimidine Core Replacements: Thieno[3,2-d]pyrimidinyl Derivatives: Compounds like N-(3-chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide () replace the pyrimidine with a thienopyrimidine scaffold, enhancing π-stacking interactions in kinase inhibition (e.g., ALK targeting) . Pyrazolo-thieno-pyrimidinyl Systems: These hybrids, as in , combine pyrazole and thienopyrimidine moieties, broadening selectivity profiles for targets like Tropomyosin receptor kinases .
  • Pyrrolidine vs.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name R1 (Acetamide Substituent) Pyrimidine Substituents (R2, R3) Molecular Weight (g/mol) Key Features Reference
N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide 2-chlorophenyl 6-methyl, 2-pyrrolidinyl ~374–375 Target compound; kinase inhibitor [7], [8]
N-(4-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide 4-chlorophenyl 6-methyl, 2-pyrrolidinyl 360.83 Positional isomer; antimicrobial [7]
N-(2-fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide 2-fluorophenyl 6-methyl, 4-methylpiperidinyl Not reported Enhanced H-bonding; flexible scaffold [5]
N-(3-chloro-4-fluorophenyl)-...thieno[3,2-d]pyrimidinyl...acetamide 3-chloro-4-fluorophenyl Thienopyrimidine core Not reported ALK inhibitor; high-throughput synthesis [8]

Biological Activity

N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H19ClN4O2
Molecular Weight 346.8 g/mol
CAS Number 1226455-01-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes associated with inflammation and cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in inflammatory responses and tumor growth.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in the chemical structure can significantly influence its biological activity.

Notable SAR Insights:

  • Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity, which may improve membrane permeability.
  • Pyrrolidinyl Substitution : This group is believed to contribute to the compound's ability to interact with biological targets effectively.

Antitumor Activity

Research has indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including breast cancer and melanoma.

CompoundCell LineIC50 (µM)Reference
Analog AMDA-MB-231 (Breast Cancer)57.3
Analog BA375 (Melanoma)45.0

Anti-inflammatory Properties

In vitro studies have shown that compounds related to this structure can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory effects.

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated a series of pyrimidine derivatives, including the target compound, against human breast cancer cells. The results indicated that modifications to the pyrimidine ring significantly affected cytotoxicity, with some analogs achieving IC50 values comparable to established chemotherapeutics like Olaparib.
  • Case Study on Enzyme Inhibition :
    • Another investigation focused on the enzyme inhibitory activity of related compounds against PARP1. The results demonstrated that certain derivatives could inhibit PARP1 activity significantly, indicating their potential as therapeutic agents in cancer treatment.

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